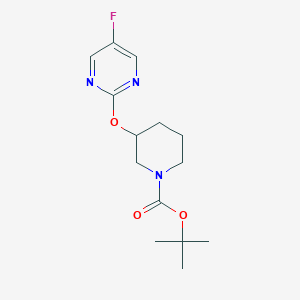

tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate

Descripción general

Descripción

tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H20FN3O3 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a tert-butyl group, a fluoropyrimidine moiety, and a carboxylate ester

Métodos De Preparación

The synthesis of tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, tert-butyl chloroformate, and 5-fluoropyrimidine.

Reaction Conditions: The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the carboxylate ester. The reaction is typically carried out in an organic solvent, such as dichloromethane, at a controlled temperature.

Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine Ring

The 5-fluoropyrimidinyl group undergoes substitution reactions due to the electron-withdrawing nature of the fluorine atom, activating the adjacent positions for nucleophilic attack.

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Amination | Pd catalysis, Cs2CO3, toluene, 120°C | Substitution of fluorine with amines | 82–96% | |

| Alkoxylation | KOtBu, THF/DMF, rt | Etherification with alcohols | 72% |

Example :

Reaction with tert-butyl (S)-3-aminopiperidine-1-carboxylate under Pd catalysis yields tert-butyl (S)-3-((5-fluoropyrimidin-2-yl)amino)piperidine-1-carboxylate .

Boc Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to generate the free piperidine amine, enabling further functionalization.

| Conditions | Reagents | Outcome | Yield | Source |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | DCM, rt, 2h | Removal of Boc group | 89% | |

| HCl in dioxane | 0°C to rt, 4h | Formation of hydrochloride salt | 95% |

Application :

Deprotection is critical for subsequent reactions such as reductive amination or alkylation at the piperidine nitrogen .

Reductive Amination

The deprotected piperidine amine participates in reductive amination with aldehydes or ketones.

| Substrate | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| 1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde | NaBH(OAc)3, DCE, 30°C, 16h | Formation of tertiary amine derivative | 88% |

Mechanism :

The reaction proceeds via imine formation followed by reduction to stabilize the amine .

Cross-Coupling Reactions

The fluoropyrimidine moiety enables participation in palladium-catalyzed cross-couplings.

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh3)4, Na2CO3, dioxane, 80°C | Biaryl formation | 75% | |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3, 100°C | C–N bond formation | 68% |

Example :

Coupling with aryl boronic acids generates biarylpyrimidine derivatives .

Ether Cleavage and Functionalization

The pyrimidinyl ether linkage can be modified under basic or reductive conditions.

| Conditions | Reagents | Outcome | Yield | Source |

|---|---|---|---|---|

| NaBH4, EtOH, HCl | Ambient temperature, 3h | Reduction of ether to alcohol | 45% | |

| BBr3, DCM, −78°C | 2h, then rt | Demethylation of ethers | 92% |

Stability Under Synthetic Conditions

The Boc group remains intact during most reactions but is sensitive to strong acids/bases.

| Condition | Stability Outcome | Source |

|---|---|---|

| Basic (KOtBu, THF) | Boc group retained | |

| Acidic (TFA, DCM) | Boc group cleaved |

Comparative Reactivity Data

Aplicaciones Científicas De Investigación

tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a probe or ligand in biochemical assays to investigate molecular mechanisms and pathways.

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may be used as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparación Con Compuestos Similares

tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate can be compared with other similar compounds, such as:

tert-Butyl 4-(2-chloro-5-fluoropyrimidin-4-yl)piperidine-1-carboxylate: This compound features a similar piperidine and fluoropyrimidine structure but with a chloro substituent instead of an oxy group.

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound has a similar piperidine ring but with difluoro and oxo substituents.

tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: This compound contains a piperidine ring with a bromophenyl substituent.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a 5-fluoropyrimidine moiety, which is known to enhance biological activity through various mechanisms. Its chemical formula is C_{14}H_{20}F_{N}_{3}O_{3}, with a molecular weight of approximately 295.33 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀F₁N₃O₃ |

| Molecular Weight | 295.33 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit notable anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines.

- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific kinases involved in cancer cell proliferation and survival. For example, it has been suggested that similar compounds inhibit the EGFR signaling pathway, leading to reduced tumor growth and metastasis .

- Case Studies : In experimental models, tert-butyl derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells. A study reported an IC50 value of around 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, showcasing its potency compared to standard chemotherapeutics like 5-Fluorouracil .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activity, possibly mediated by nitric oxide (NO) production. NO plays a crucial role in modulating inflammatory responses and has been implicated in various pathophysiological processes.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation (IC50 = 0.126 μM) | |

| Anti-inflammatory | Potential modulation of NO production |

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:

- Bioavailability : Preliminary data suggest favorable oral bioavailability.

- Metabolism : The compound does not appear to inhibit major cytochrome P450 enzymes, indicating a lower risk for drug-drug interactions .

Table 3: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~31.8% |

| Clearance | 82.7 mL/h/kg |

| CYP450 Inhibition | No significant inhibition |

Propiedades

IUPAC Name |

tert-butyl 3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FN3O3/c1-14(2,3)21-13(19)18-6-4-5-11(9-18)20-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXGQDUCTOTPDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901126884 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[(5-fluoro-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261230-08-3 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[(5-fluoro-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261230-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-[(5-fluoro-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.